molecular formula C9H12ClFN2O B13575228 2-amino-2-(2-fluorophenyl)-N-methylacetamidehydrochloride

2-amino-2-(2-fluorophenyl)-N-methylacetamidehydrochloride

Cat. No.: B13575228
M. Wt: 218.65 g/mol
InChI Key: CNPYOOBOGJKMNH-UHFFFAOYSA-N
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Description

2-amino-2-(2-fluorophenyl)-N-methylacetamidehydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a fluorophenyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-fluorophenyl)-N-methylacetamidehydrochloride typically involves the reaction of 2-fluoroaniline with N-methylacetamide in the presence of a suitable catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and higher yields of the product. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-fluorophenyl)-N-methylacetamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the amino group or the fluorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts and specific solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-amino-2-(2-fluorophenyl)-N-methylacetamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-fluorophenyl)-N-methylacetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-amino-2-(2-fluorophenyl)-N-methylacetamidehydrochloride can be compared with other similar compounds, such as:

    2-amino-2-(2-fluorophenyl)acetic acid: Another amino acid derivative with similar structural features but different functional groups.

    methyl 2-amino-2-(2-fluorophenyl)acetate: A related compound with a methyl ester group instead of the methylacetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12ClFN2O

Molecular Weight

218.65 g/mol

IUPAC Name

2-amino-2-(2-fluorophenyl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C9H11FN2O.ClH/c1-12-9(13)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3,(H,12,13);1H

InChI Key

CNPYOOBOGJKMNH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1F)N.Cl

Origin of Product

United States

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